1-Ethynyl-2-fluoro-4-(trifluoromethyl)benzene

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

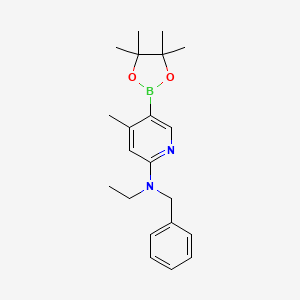

1-Ethynyl-2-fluoro-4-(trifluoromethyl)benzene is a chemical compound with the CAS Number: 1233506-35-8 . It has a molecular weight of 188.12 .

Molecular Structure Analysis

The InChI code for this compound is 1S/C9H4F4/c1-2-6-3-4-7(5-8(6)10)9(11,12)13/h1,3-5H . This code provides a standard way to encode the molecule’s structure and can be used to generate a 3D model.Physical And Chemical Properties Analysis

This compound is a liquid at room temperature . More specific physical and chemical properties such as boiling point, melting point, and density were not found in the literature I searched.Scientific Research Applications

Fluoroalkylation in Aqueous Media

A study highlights the importance of fluoroalkylation reactions in aqueous media, pointing out their significance in synthesizing fluorine-containing pharmaceuticals and agrochemicals. Fluorine atoms can significantly alter the physical, chemical, and biological properties of molecules, making fluoroalkylation a key strategy in green chemistry (Hai‐Xia Song et al., 2018).

Synthesis of Fluorinated Graphite Intercalation Compounds

Another research review discusses the NMR investigations of fluorinated graphite intercalation compounds (FGICs), which are relevant for understanding the interaction and dynamics of fluorine-containing compounds with carbon materials. This study sheds light on the molecular dynamics, arrangement, and phase transitions of molecules in FGICs, which could have implications for materials science and nanotechnology applications (A. Panich, 1993).

Ionic Liquids with Fluorine Substituents

Research on the phase behavior of ionic liquids with diverse aliphatic and aromatic solutes, including those with fluorine substituents, reveals the potential of using ionic liquids as solvents for various applications. The unique properties of fluorinated ionic liquids could be advantageous in separation processes, synthesis, and material processing (Zoran P. Visak et al., 2014).

Microbial Degradation of Polyfluoroalkyl Chemicals

An environmental study reviews the microbial degradation of polyfluoroalkyl chemicals, which are structurally similar to the target compound. Understanding the degradation pathways and environmental fate of these chemicals is crucial for assessing their impact on ecosystems and human health (Jinxia Liu & Sandra Mejia Avendaño, 2013).

Safety and Hazards

Future Directions

properties

IUPAC Name |

1-ethynyl-2-fluoro-4-(trifluoromethyl)benzene |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H4F4/c1-2-6-3-4-7(5-8(6)10)9(11,12)13/h1,3-5H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZRNWLVCODHSSTQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CC1=C(C=C(C=C1)C(F)(F)F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H4F4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

188.12 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![8-Benzoyl-8-azabicyclo[3.2.1]octan-3-one](/img/structure/B596863.png)

![8-Chloro-2-(4-methoxyphenyl)imidazo[1,2-a]pyridine](/img/structure/B596871.png)

![6-Methyl-[1,2,4]triazolo[1,5-a]pyridin-2-amine](/img/structure/B596879.png)

![2-(1,3-Dimethyl-2,4-dioxo-1,2,3,4-tetrahydrothieno[2,3-d]pyrimidin-5-yl)acetic acid](/img/structure/B596882.png)